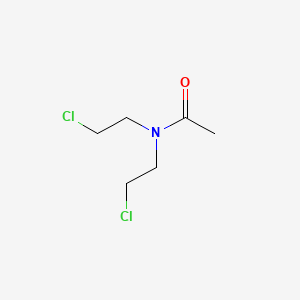
4-Ethylcyclohexene
Overview
Description
4-Ethylcyclohexene is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexene, where an ethyl group is substituted at the fourth position of the cyclohexene ring. This compound is a colorless liquid with a density of 0.776 g/mL and a boiling point of 131°C . It is soluble in organic solvents such as ethers and alcohols .
Preparation Methods
4-Ethylcyclohexene can be synthesized through various methods. One common synthetic route involves the allylation reaction, where cyclohexene reacts with ethylene . This reaction can be catalyzed by homogeneous catalysts such as ruthenium, which facilitates both the ring-opening and addition reactions . Industrial production methods often employ similar catalytic processes to achieve high yields and selectivity.
Chemical Reactions Analysis
4-Ethylcyclohexene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of various oxygenated products.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 4-ethylcyclohexane.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas with palladium catalyst.
Halogenating agents: Bromine, chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethylcyclohexene has several applications in scientific research:
Biology: Research involving the biological activity of cyclohexene derivatives often includes this compound as a reference compound.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is employed in the production of dyes and fragrances due to its chemical properties.
Mechanism of Action
The mechanism by which 4-ethylcyclohexene exerts its effects is primarily through its chemical reactivity. The ethyl group on the cyclohexene ring influences the compound’s reactivity, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.
Comparison with Similar Compounds
4-Ethylcyclohexene can be compared with other cyclohexene derivatives, such as:
Cyclohexene: The parent compound without any substituents.
4-Methylcyclohexene: Similar structure but with a methyl group instead of an ethyl group.
4-Propylcyclohexene: Contains a propyl group at the fourth position.
The uniqueness of this compound lies in its specific reactivity due to the ethyl group, which can influence the outcome of chemical reactions differently compared to its methyl or propyl counterparts .
Properties
IUPAC Name |
4-ethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOHRCNONSEVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958511 | |
| Record name | 4-Ethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-42-5 | |
| Record name | 4-Ethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)









